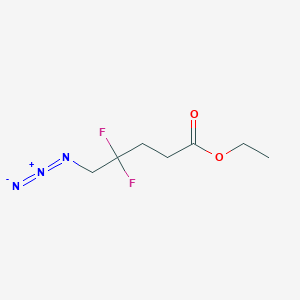

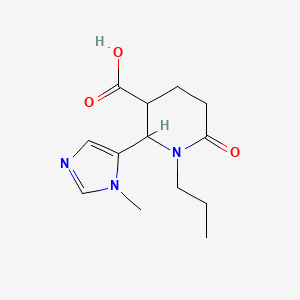

![molecular formula C12H11NO3S B2965851 4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid CAS No. 951920-03-9](/img/structure/B2965851.png)

4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

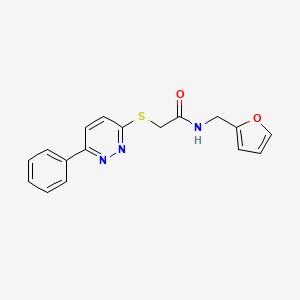

“4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid” is a chemical compound with the empirical formula C12H11NO2S2 . It is a solid substance . Thiazoles, which include this compound, are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .

Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest due to their utility in various fields . The synthesis of compounds containing the thiazole moiety has been increasing steadily in view of their utility in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .Molecular Structure Analysis

Thiazoles are planar and characterized by significant pi-electron delocalization, which gives them some degree of aromaticity . The aromaticity is evidenced by the 1H NMR chemical shift of the ring protons, which absorb between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current .Physical and Chemical Properties Analysis

“this compound” is a solid substance . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications

Polyaniline Doping

- Polyaniline Doped by Benzoic Acid Derivatives : A study by Amarnath and Palaniappan (2005) explored the doping of polyaniline with benzoic acid and its substituted derivatives, including 4-methylbenzoic acid, to enhance conductivity. This work highlights the utility of benzoic acid derivatives in modifying the electrical properties of conducting polymers, thereby paving the way for their use in advanced electronic materials (Amarnath & Palaniappan, 2005).

Metabolism Studies

- Metabolism of Methoxybenzoic Acids in Wheat Seedlings : Research by Harms and Prieß (1973) demonstrated the specific O-demethylation of para methoxy groups in methoxybenzoic acids, including 4-methoxybenzoic acid, by wheat seedlings. This study sheds light on the metabolic transformations of benzoic acid derivatives within plant systems, suggesting implications for understanding plant biochemistry and potential agricultural applications (Harms & Prieß, 1973).

Antimicrobial and Molluscicidal Activity

- Prenylated p-Hydroxybenzoic Acid Derivatives with Biological Activity : A study by Orjala et al. (1993) identified new prenylated benzoic acid derivatives from Piper aduncum leaves, displaying significant antimicrobial and molluscicidal activities. These findings suggest the potential of benzoic acid derivatives in developing new bioactive compounds for pharmaceutical and agricultural uses (Orjala et al., 1993).

Environmental Biodegradation

- Biodegradation of Methoxybenzoic Acids by Anaerobic Bacteria : Research conducted by Deweerd et al. (1988) on the bioconversion of methoxylated benzoic acids by anaerobic bacteria highlights the environmental relevance of benzoic acid derivatives in pollutant degradation processes. This work contributes to the understanding of anaerobic biodegradation pathways for aromatic compounds in environmental remediation efforts (Deweerd et al., 1988).

Future Directions

Thiazoles and their derivatives have shown potential in various fields, including medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research could focus on the design and development of different thiazole derivatives, including “4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid”, to explore their potential applications in various fields.

Properties

IUPAC Name |

4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-8-7-17-11(13-8)6-16-10-4-2-9(3-5-10)12(14)15/h2-5,7H,6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAXVPUNJLXEQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2965768.png)

![3-Oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B2965777.png)

![2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2965787.png)